molecular formula C14H11NS B14532314 2-Methyl-4-[2-(thiophen-2-yl)ethenyl]benzonitrile CAS No. 62308-26-3

2-Methyl-4-[2-(thiophen-2-yl)ethenyl]benzonitrile

Cat. No.: B14532314
CAS No.: 62308-26-3
M. Wt: 225.31 g/mol
InChI Key: VDNQMIOKURIXBU-UHFFFAOYSA-N
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Description

2-Methyl-4-[2-(thiophen-2-yl)ethenyl]benzonitrile is an organic compound that features a benzonitrile core substituted with a methyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[2-(thiophen-2-yl)ethenyl]benzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[2-(thiophen-2-yl)ethenyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiophene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes or alcohols.

    Substitution: Halogenated derivatives or substituted thiophenes.

Scientific Research Applications

2-Methyl-4-[2-(thiophen-2-yl)ethenyl]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-[2-(thiophen-2-yl)ethenyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-[2-(thiophen-2-yl)ethenyl]benzonitrile is unique due to its combination of a benzonitrile core with a thiophene ring and an ethenyl group. This structural arrangement imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and medicinal chemistry.

Properties

CAS No.

62308-26-3

Molecular Formula

C14H11NS

Molecular Weight

225.31 g/mol

IUPAC Name

2-methyl-4-(2-thiophen-2-ylethenyl)benzonitrile

InChI

InChI=1S/C14H11NS/c1-11-9-12(4-6-13(11)10-15)5-7-14-3-2-8-16-14/h2-9H,1H3

InChI Key

VDNQMIOKURIXBU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C=CC2=CC=CS2)C#N

Origin of Product

United States

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